Aceclofenac is a non-steroidal anti-inflammatory drug (NSAID) and a derivative of diclofenac. Aceclofenac inhibits the production of prostaglandin E2 (PGE2;) and thromboxane B2 (TXB2;) by 25 and 30%, respectively, in cell-free assays when used at concentrations of 10 and 100 µM, respectively. It selectively inhibits COX-2 in isolated whole blood (IC50s = 0.8 and >100 µM for COX-2 and COX-1, respectively) and inhibits the production of PGE2 in patient-derived human rheumatoid synovial cells (IC50s = 1.9-29.4 nM). Aceclofenac reduces IL-1β-induced increases in IL-6 production by 21 and 43% in cultured chondrocytes without and with osteoarthritic lesions, respectively, when used at a concentration of 30 μM. Aceclofenac inhibits carrageenan-induced paw edema (ED50 = 3.6 mg/kg) and abscess formation (ED30 = 1.1 mg/kg) in rats. It also inhibits an increase in joint diameter in a rat model of arthritis induced by complete Freund’s adjuvant (CFA).
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Aceclofenac is a monocarboxylic acid that is the carboxymethyl ester of diclofenac. A non-steroidal anti-inflammatory drug related to diclofenac, it is used in the management of osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has a role as an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, a non-steroidal anti-inflammatory drug and a non-narcotic analgesic. It is a monocarboxylic acid, a carboxylic ester, a secondary amino compound, an amino acid and a dichlorobenzene. It derives from a diclofenac.
Aceclofenac is an oral non-steroidal anti-inflammatory drug (NSAID) with marked anti-inflammatory and analgesic properties used to treat osteoarthritis, rheumatoid arthritis and ankylosing spondylitis. It is reported to have a higher anti-inflammatory action or at least comparable effects than conventional NSAIDs in double-blind studies. Aceclofenac potently inhibits the cyclo-oxygenase enzyme (COX) that is involved in the synthesis of prostaglandins, which are inflammatory mediators that cause pain, swelling, inflammation, and fever. Aceclofenac belongs to BCS Class II as it possesses poor aqueous solubility. It displays high permeability to penetrate into synovial joints where in patients with osteoarthritis and related conditions, the loss of articular cartilage in the area causes joint pain, tenderness, stiffness, crepitus, and local inflammation. Aceclofenac is also reported to be effective in other painful conditions such as dental and gynaecological conditions. In 1991, aceclofenac was developed as an analog of a commonly prescribed NSAID, [DB00586], via chemical modification in effort to improve the gastrointestinal tolerability of the drug. It is a more commonly prescribed drug in Europe.